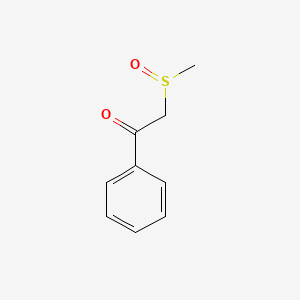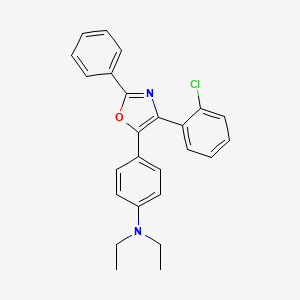
Mezepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mezepine is a tricyclic antidepressant that was never marketed. It is a member of the dibenzazepine class of compounds, which are characterized by a three-ring structure. The chemical formula of this compound is C18H22N2, and its molar mass is 266.388 g/mol .
Preparation Methods
The preparation of mezepine involves several synthetic routes. One common method includes the reaction of 10-methoxyiminostilbene with cyanic acid in the presence of a mild acidic reagent in a solvent. This process yields 10-methoxycarbamazepine, an important intermediate in the preparation of oxcarbazepine . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Mezepine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mezepine has several scientific research applications, including:
Chemistry: Used as a model compound to study tricyclic antidepressants.
Biology: Investigated for its potential effects on biological systems.
Medicine: Explored for its potential therapeutic effects, although it was never marketed.
Industry: Used in the synthesis of other dibenzazepine derivatives
Mechanism of Action
The mechanism of action of mezepine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft. This action is similar to other tricyclic antidepressants .
Comparison with Similar Compounds
Mezepine is similar to other tricyclic antidepressants such as carbamazepine and oxcarbazepine. it is unique in its specific chemical structure and the fact that it was never marketed. Similar compounds include:
Properties
CAS No. |
27432-00-4 |
|---|---|
Molecular Formula |
C18H22N2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
3-(6,11-dihydrobenzo[c][1]benzazepin-5-yl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C18H22N2/c1-19-11-6-12-20-14-17-9-3-2-7-15(17)13-16-8-4-5-10-18(16)20/h2-5,7-10,19H,6,11-14H2,1H3 |
InChI Key |
UVWYAZFZHPZJOT-UHFFFAOYSA-N |
SMILES |
CNCCCN1CC2=CC=CC=C2CC3=CC=CC=C31 |
Canonical SMILES |
CNCCCN1CC2=CC=CC=C2CC3=CC=CC=C31 |
| 27432-00-4 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[[4-(Diphenylmethyl)piperazin-1-YL]methyl]-N-ethyl-2-nitroaniline](/img/structure/B1622797.png)









